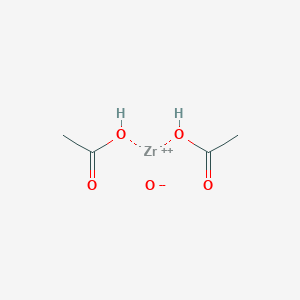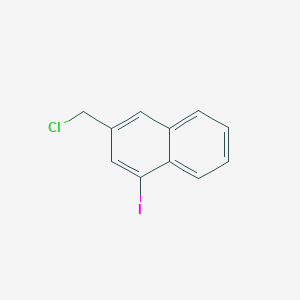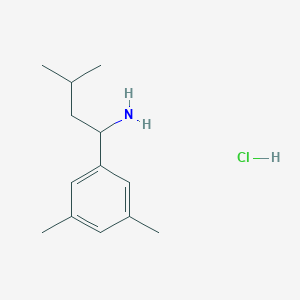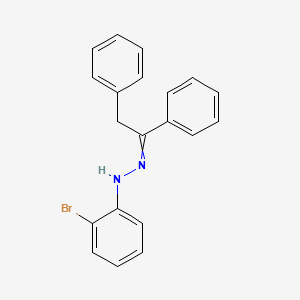
Diacetoxyzirconium(IV)Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Diacetoxyzirconium(IV)Oxide can be synthesized through several methods. One common approach involves the reaction of zirconium oxychloride with acetic acid under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and purification . Industrial production methods often involve similar processes but on a larger scale, with additional steps to ensure purity and consistency .
Chemical Reactions Analysis
Diacetoxyzirconium(IV)Oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium dioxide (ZrO2).
Reduction: Under specific conditions, it can be reduced to lower oxidation states of zirconium.
Substitution: The acetate groups can be substituted with other ligands, such as carboxylates or phosphates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions include zirconium dioxide and various zirconium complexes .
Scientific Research Applications
Diacetoxyzirconium(IV)Oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diacetoxyzirconium(IV)Oxide involves its ability to form stable complexes with various ligands. These complexes can interact with molecular targets, such as proteins and nucleic acids, affecting their function. The pathways involved often include coordination chemistry and ligand exchange reactions .
Comparison with Similar Compounds
Diacetoxyzirconium(IV)Oxide is unique due to its high solubility in organic solvents and its ability to form stable complexes with a wide range of ligands. Similar compounds include:
Zirconium oxychloride: Less soluble and forms fewer stable complexes.
Zirconium dioxide: Primarily used as a ceramic material with different properties and applications.
Properties
Molecular Formula |
C4H8O5Zr |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
acetic acid;oxygen(2-);zirconium(2+) |
InChI |
InChI=1S/2C2H4O2.O.Zr/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;-2;+2 |
InChI Key |
UJFJYIWTKPBSDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.[O-2].[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]-](/img/structure/B14785604.png)



![Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester](/img/structure/B14785632.png)
![1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride](/img/structure/B14785638.png)


![[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B14785660.png)
![N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide](/img/structure/B14785687.png)
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate](/img/structure/B14785692.png)
